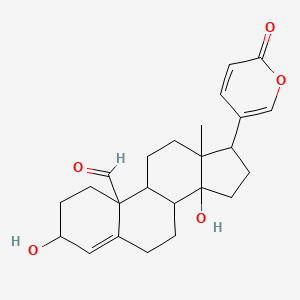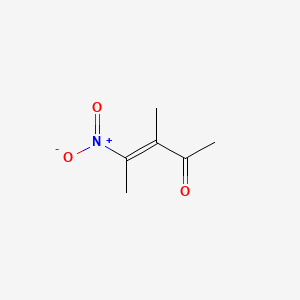
Mart-1(27-35)(human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mart-1(27-35)(human), also known as Melan-A, is a peptide representing amino acids 27-35 of the MART-1 protein. This peptide is recognized by T cells and is associated with melanoma, a type of skin cancer. The MART-1 protein is a melanoma antigen recognized by T cells and is mainly expressed in melanocytes, the cells responsible for producing melanin in the skin and retina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mart-1(27-35)(human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Mart-1(27-35)(human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mart-1(27-35)(human) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. it can be involved in:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Amidation: Formation of amide bonds during peptide synthesis.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products Formed
The major product formed from the synthesis of Mart-1(27-35)(human) is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
Aplicaciones Científicas De Investigación
Mart-1(27-35)(human) has several scientific research applications, particularly in the fields of immunology and oncology:
Cancer Immunotherapy: Mart-1(27-35)(human) is used as a target for cytotoxic T lymphocytes (CTLs) in melanoma immunotherapy.
Diagnostic Marker: It serves as an immunohistochemical marker for diagnosing melanoma in biopsy specimens.
Research Tool: The peptide is used in research to study T cell responses and melanoma biology.
Mecanismo De Acción
Mart-1(27-35)(human) exerts its effects by being presented on the surface of melanoma cells in complex with HLA-A*0201 molecules. This complex is recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs). The recognition triggers the CTLs to kill the melanoma cells. The peptide’s interaction with the TCR complex and its role in activating the immune response are crucial for its function in immunotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Mart-1(26-35): A slightly longer peptide that includes an additional amino acid at the N-terminus.
gp100(209-217): Another melanoma-associated antigen recognized by T cells.
Tyrosinase-related protein-1 (TRP-1): A melanosomal protein involved in melanin synthesis.
Uniqueness
Mart-1(27-35)(human) is unique due to its specific recognition by HLA-A*0201-restricted CTLs and its high expression in melanoma cells. This specificity makes it an ideal target for melanoma immunotherapy .
Propiedades
Fórmula molecular |
C39H71N9O13 |
|---|---|
Peso molecular |
874.0 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11.C2H4O2/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57;1-2(3)4/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57);1H3,(H,3,4)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-;/m0./s1 |
Clave InChI |
DJBCPXAFOLJFOX-HADYAWPXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)



![sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13812571.png)
![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B13812577.png)
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)



![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)
![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)
